molecular formula C10H14BrNO B1413730 1-(3-Bromo-5-methoxyphenyl)propan-1-amine CAS No. 1391333-35-9

1-(3-Bromo-5-methoxyphenyl)propan-1-amine

Cat. No.: B1413730
CAS No.: 1391333-35-9
M. Wt: 244.13 g/mol
InChI Key: VWEMJIUXFDDPBG-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methoxyphenyl)propan-1-amine is a versatile chemical compound with a unique structure that includes a bromine atom, a methoxy group, and an amine group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-methoxyphenyl)propan-1-amine typically involves the bromination of 3-methoxyphenylpropan-1-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-methoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding phenylpropan-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in suitable solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylpropan-1-amine.

    Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

1-(3-Bromo-5-methoxyphenyl)propan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-methoxyphenyl)propan-1-amine
  • 1-(3-Bromo-5-ethoxyphenyl)propan-1-amine
  • 1-(3-Chloro-5-methoxyphenyl)propan-1-amine

Uniqueness

1-(3-Bromo-5-methoxyphenyl)propan-1-amine is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-(3-bromo-5-methoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-3-10(12)7-4-8(11)6-9(5-7)13-2/h4-6,10H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEMJIUXFDDPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)Br)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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